Secondary alcohols
Secondary alcohols, also known as 2-alcohols, are organic compounds characterized by a hydroxyl group (-OH) attached to a secondary carbon atom. The general formula for secondary alcohols is R-CH2-OH, where R represents an alkyl or aryl group bonded to the primary carbon adjacent to the alcohol group. These compounds play significant roles in various applications due to their unique properties.
Secondary alcohols are versatile intermediates used in the synthesis of a wide range of organic compounds. They can undergo several chemical reactions, including oxidation, reduction, and esterification. The oxidation of secondary alcohols typically results in the formation of ketones, whereas further oxidation may produce carboxylic acids. In contrast, reduction reactions can convert these alcohols into secondary aliphatic alkanes.
In industrial applications, secondary alcohols are utilized in the production of perfumes, pharmaceuticals, and cosmetics due to their pleasant odors and solubility properties. Additionally, they serve as precursors in the synthesis of surfactants, detergents, and other chemical intermediates. Their stability and reactivity make them valuable components in various formulations, contributing to the development of innovative products across multiple industries.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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1,3,3-trimethylcyclohexan-1-ol | 79802-79-2 | C9H18O |
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3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers | 159766-11-7 | C6H12O2 |
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4-amino-1-phenylcyclohexanol | 1461708-75-7 | C12H17NO |
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methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers | 1443770-02-2 | C8H14O4 |
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3-Penten-2-ol | 1569-50-2 | C5H10O |
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4-amino-4-cyclopropylcyclohexan-1-ol | 1036897-40-1 | C9H17NO |
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L-Quebrachitol | 642-38-6 | C7H14O6 |
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(R)-(-)-2-Pentanol | 31087-44-2 | C5H12O |
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(R)-1-Aminooxy-propan-2-ol | 338464-47-4 | C3H9NO2 |
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2-methylpent-1-en-3-ol | 2088-07-5 | C6H12O |
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